2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
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Properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-33-22-9-5-3-7-19(22)23-20(14-28)26(29)34-24-18-6-2-4-8-21(18)30(35(31,32)25(23)24)15-16-10-12-17(27)13-11-16/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZWZERLMFRRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (referred to as Compound A) belongs to a class of benzothiazine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by the following features:
- Molecular Formula : C18H17FN4O3S
- Molecular Weight : 388.42 g/mol
- CAS Number : 861211-24-7
The presence of the fluorobenzyl and methoxyphenyl groups is significant as these substituents can influence the compound's interaction with biological targets.
Antiproliferative Effects
Research has shown that benzothiazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies indicate that similar compounds induce cell cycle arrest and apoptosis in cancer cells through different mechanisms:
- Mechanism of Action : The antiproliferative activity may be attributed to the ability of these compounds to interact with DNA and inhibit key enzymes involved in cell division (e.g., topoisomerases) .
Antimicrobial Activity
Benzothiazine derivatives have also demonstrated significant antimicrobial properties. For example:
- In Vitro Studies : One study evaluated the antibacterial activity of various benzothiazine derivatives against Gram-positive bacteria. The results indicated that compounds with fluorine or trifluoromethyl groups exhibited enhanced antibacterial activity .
Cytotoxicity and Selectivity
Cytotoxicity assays reveal that Compound A may have selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
Case Studies
-
Case Study on Anticancer Activity :
- In a study involving human breast cancer cell lines (MCF-7), Compound A was found to inhibit cell proliferation significantly at low micromolar concentrations.
- The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of cell growth.
- Antibacterial Activity Assessment :
Table 1: Summary of Biological Activities of Compound A
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antiproliferative | IC50 against MCF-7 cells | |
| Antibacterial | MIC against S. aureus | |
| Cytotoxicity | Selective toxicity in cancer cells |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. The mechanisms of action often involve:
- Induction of Apoptosis : Compounds similar to this one have shown the ability to induce programmed cell death in various cancer cell lines.
- Cell Proliferation Inhibition : The compound modulates key signaling pathways that are crucial for cancer cell growth.
Case Study
A derivative with structural similarities demonstrated significant antiproliferative effects against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antimicrobial Properties
Benzothiazine derivatives have been investigated for their antimicrobial properties , showing effectiveness against both bacterial and fungal strains. The presence of fluorine in the structure enhances bioactivity.
Case Study
A related compound was evaluated against Acanthamoeba castellanii, exhibiting significant in vitro activity against both trophozoites and cysts. This suggests potential therapeutic applications for treating amoebic infections .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazines are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Finding
A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
